VSW1198

GGDPS inhibition Enzyme assay Multiple myeloma

Conventional FDPS-targeting bisphosphonates (e.g., zoledronic acid) fail to disrupt Rab geranylgeranylation-the key vulnerability in multiple myeloma. VSW1198 is the most potent GGDPS inhibitor reported (IC50 45 nM), delivering 380-fold greater activity than structural analog RAM3059 for unambiguous target engagement. • Rab geranylgeranylation disruption at ≥50 nM; EC50 0.19 μM in RPMI-8226 myeloma cells • 47.7 h plasma t½ enables multi-day PD with reduced dosing; distributes to bone marrow & brain • Complete metabolic stability in human liver microsomes; >98% HPLC purity with batch COA

Molecular Formula C15H23N3Na4O6P2
Molecular Weight 495.27 g/mol
Cat. No. B12371844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVSW1198
Molecular FormulaC15H23N3Na4O6P2
Molecular Weight495.27 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCN1C=C(N=N1)CC(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C15H27N3O6P2.4Na/c1-12(2)6-4-7-13(3)8-5-9-18-11-14(16-17-18)10-15(25(19,20)21)26(22,23)24;;;;/h6,8,11,15H,4-5,7,9-10H2,1-3H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b13-8+;;;;
InChIKeyDTOZLXJMIAVMAQ-MEVDHSCASA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VSW1198 Procurement Guide: GGDPS Inhibitor with Preclinically Quantified PK Profile and Comparator-Backed Target Engagement


VSW1198 is an isoprenoid triazole bisphosphonate compound that functions as a potent inhibitor of geranylgeranyl diphosphate synthase (GGDPS), the enzyme responsible for synthesizing the 20-carbon isoprenoid geranylgeranyl pyrophosphate (GGPP) required for protein geranylgeranylation [1]. The compound exists as a 3:1 isomeric mixture of homogeranyl (E-olefin) and homoneryl (Z-olefin) triazole bisphosphonates [2]. VSW1198 has been characterized in peer-reviewed preclinical studies as the most potent GGDPS inhibitor reported to date, with an IC50 of 45 nM against purified enzyme and measurable cellular activity at concentrations as low as 30 nM [1]. The compound demonstrates complete metabolic stability in human liver microsomes and mouse S9 fractions, exhibits a prolonged plasma elimination half-life of 47.7 ± 7.4 hours following intravenous administration in CD-1 mice, and achieves systemic tissue distribution including bone marrow, brain, liver, spleen, and kidney [1]. VSW1198 is designated as a research-use-only chemical probe with documented anti-myeloma and anti-prostate cancer activity in vitro .

Why VSW1198 Cannot Be Interchanged with Other GGDPS Inhibitors: Evidence-Based Differentiation for Procurement Decisions


Procurement of a generic GGDPS inhibitor or closely related isoprenoid triazole bisphosphonate analog in place of VSW1198 introduces substantial experimental risk due to the class's pronounced structure-activity and structure-property divergence. Direct comparative studies establish that seemingly minor structural modifications yield order-of-magnitude potency differentials: the structurally similar control compound RAM3059 is 380-fold less potent as a GGDPS inhibitor than VSW1198, confirming that target engagement is exquisitely sensitive to molecular architecture within this chemotype [1]. Furthermore, olefin stereochemistry alone alters pharmacokinetic parameters by >2-fold in terminal half-life and drives tissue-specific accumulation differences that are material for in vivo study design [2]. More broadly, alternative chemotypes targeting the isoprenoid biosynthesis pathway, such as nitrogen-containing bisphosphonates (e.g., zoledronic acid) that inhibit farnesyl diphosphate synthase (FDPS) rather than GGDPS, engage a completely distinct enzymatic node and do not replicate the Rab geranylgeranylation disruption that underlies VSW1198's mechanism in multiple myeloma models [3]. Substituting VSW1198 with an uncharacterized or under-characterized analog therefore compromises the ability to reproduce published pharmacodynamic effects, tissue distribution patterns, and metabolic stability profiles.

VSW1198 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


VSW1198 vs. RAM3059: 380-Fold Superior GGDPS Inhibitory Potency in Head-to-Head Comparative Testing

In a direct head-to-head comparison conducted by the same research group, VSW1198 demonstrated 380-fold greater GGDPS inhibitory potency than the structurally similar isoprenoid triazole bisphosphonate RAM3059. Both compounds were tested against purified GGDPS enzyme [1]. The comparison is explicitly reported in the primary preclinical pharmacology publication for VSW1198, where RAM3059 is described as a control compound with similar isoprenoid triazole bisphosphonate structure [1].

GGDPS inhibition Enzyme assay Multiple myeloma Structure-activity relationship

VSW1198 vs. RAM2061 and RAM2093: 2.2-Fold Longer Terminal Half-Life and Distinct Tissue Distribution Profile

In cross-study pharmacokinetic comparisons using the same route of administration and preclinical species, VSW1198 exhibits a terminal plasma elimination half-life that is approximately 2.2-fold longer than that of RAM2061 (homogeneous Z-isomer) and RAM2093 (homogeneous E-isomer), both of which are α-methylated derivatives of the VSW1198 isomers [1][2]. VSW1198 achieves a t1/2 of 47.7 ± 7.4 hours following 0.5 mg/kg IV administration in CD-1 mice [1], compared with t1/2 values of 29.2 ± 6 hours for RAM2061 and 22.1 ± 4 hours for RAM2093 following the same dosing route in CD-1 mice [2].

Pharmacokinetics Biodistribution Half-life In vivo DMPK

VSW1198 Metabolic Stability: Complete Absence of Phase I or Phase II Metabolism in Human Liver Microsomes and Mouse S9 Fractions

In vitro metabolic stability studies conducted with both human liver microsomes and mouse S9 fractions demonstrated that VSW1198 undergoes no detectable phase I or phase II metabolism, indicating complete metabolic stability over the 120-minute incubation period tested [1]. A control experiment conducted without NADPH cofactor confirmed that the observed stability was not attributable to chemical instability artifacts [1]. This metabolic stability profile stands in contrast to the broader bisphosphonate class, where hepatic metabolism is generally minimal but not universally absent, and distinguishes VSW1198 from compounds that undergo CYP-mediated oxidation or conjugation reactions that introduce inter-species variability in pharmacokinetic extrapolation [2].

Metabolic stability DMPK In vitro ADME Hepatocyte metabolism

VSW1198 Cellular Activity: Quantified Disruption of Protein Geranylgeranylation at 30-50 nM with In Vivo Target Engagement Confirmation

VSW1198 demonstrates measurable cellular activity at concentrations as low as 30 nM (15 ng/mL), with disruption of protein geranylgeranylation in cells observed at concentrations as low as 50 nM [1]. Target engagement was confirmed in vivo via immunoblot analysis of unmodified Rap1a—a representative geranylgeranylated protein—using an antibody specific for the non-geranylgeranylated form. Following multi-dose administration of VSW1198, accumulation of unmodified Rap1a was detected in multiple tissues including liver, kidney, spleen, and bone marrow, whereas little or no unmodified Rap1a was detected in vehicle-treated control animals [1]. The EC50 for cytotoxicity in RPMI-8226 multiple myeloma cells is 0.19 μM (190 nM) .

Target engagement Pharmacodynamics Geranylgeranylation Rap1a immunoblot

VSW1198 Systemic Tissue Distribution: Quantified Detection in Bone Marrow, Brain, and Peripheral Organs Following IV Administration

Following a single 0.5 mg/kg IV dose in CD-1 mice, VSW1198 was quantified via LC-MS/MS in all studied tissues including bone marrow, brain, liver, spleen, lung, heart, and kidney across time points ranging from 2 to 72 hours post-injection [1]. The ability to detect VSW1198 in bone marrow and brain distinguishes this compound from many bisphosphonate-class agents, which typically exhibit poor penetration of the blood-brain barrier and limited bone marrow exposure beyond skeletal surfaces [2]. VSW1198 was present at the highest concentrations in liver tissue, consistent with its observed hepatotoxicity profile at supratherapeutic doses [1].

Tissue distribution Biodistribution Blood-brain barrier penetration Bone marrow exposure

VSW1198 In Vivo Toxicology: MTD of 0.5 mg/kg with Comparator-Excluded Nonspecific Structural Toxicity

Single-dose IV administration in CD-1 mice established a maximum tolerated dose (MTD) of 0.5 mg/kg for VSW1198. Doses ≥1 mg/kg resulted in liver toxicity peaking at 6-7 days post-injection, characterized by centrilobular hepatocyte necrosis, apoptosis with inflammatory cell infiltration, and elevated serum transaminases [1]. Critically, the structurally similar control compound RAM3059, which is 380-fold less potent as a GGDPS inhibitor, was tested at doses up to 1.6 mg/kg IV and produced no signs of liver toxicity, with mice remaining grossly and histologically normal [1]. This comparator-controlled observation establishes that the observed hepatotoxicity is mechanism-dependent (on-target GGDPS inhibition) rather than a nonspecific consequence of the triazole bisphosphonate structural scaffold [1].

Maximum tolerated dose Toxicology Hepatotoxicity In vivo safety

VSW1198 Application Scenarios: Evidence-Backed Experimental Use Cases for Procurement


Multiple Myeloma Preclinical Pharmacology: Disruption of Rab Geranylgeranylation and UPR Induction

VSW1198 is optimally deployed in multiple myeloma cell-based and in vivo models where disruption of Rab protein geranylgeranylation is the intended pharmacodynamic readout. In RPMI-8226 myeloma cells, VSW1198 induces cytotoxic effects with an EC50 of 0.19 μM, and cellular disruption of protein geranylgeranylation is measurable at concentrations as low as 50 nM [1]. The mechanism proceeds via inhibition of monoclonal protein trafficking, leading to unfolded protein response (UPR) pathway induction and apoptosis—a vulnerability specifically exploited in myeloma cells due to their constitutively elevated UPR burden [2]. In vivo, multi-dose administration of VSW1198 confirms target engagement in multiple organs via Rap1a immunoblot, enabling correlation of tissue-specific geranylgeranylation disruption with downstream therapeutic or toxicologic endpoints [2].

In Vivo Pharmacokinetic and Biodistribution Studies Requiring Extended Half-Life and Systemic Tissue Exposure

For studies requiring sustained systemic exposure and broad tissue distribution, VSW1198 offers a 47.7 ± 7.4 hour terminal plasma half-life following IV administration in CD-1 mice [1]. This extended half-life—approximately 2.2-fold longer than its α-methylated derivatives RAM2093 (22.1 hours) and 1.6-fold longer than RAM2061 (29.2 hours)—enables multi-day pharmacodynamic assessments with reduced dosing frequency [1][2]. Quantifiable levels of VSW1198 are detectable in plasma at 168 hours post-dose, confirming prolonged systemic residence [1]. Tissue distribution studies document compound presence in bone marrow and brain—compartments generally inaccessible to conventional bisphosphonates—making VSW1198 a suitable probe for investigating GGDPS-dependent processes in hematopoietic and central nervous system contexts [1].

GGDPS Enzyme Selectivity Profiling Versus FDPS in Isoprenoid Biosynthesis Pathway Studies

VSW1198 is well-suited for experiments requiring discrimination between GGDPS and farnesyl diphosphate synthase (FDPS) inhibition within the isoprenoid biosynthesis pathway. The compound demonstrates high specificity for GGDPS over the related enzyme FDPS [1]. This selectivity profile distinguishes VSW1198 from nitrogen-containing bisphosphonates such as zoledronic acid, which primarily target FDPS, enabling researchers to isolate GGDPS-specific effects on protein geranylgeranylation without confounding farnesylation disruption [2]. The availability of the 380-fold less potent structural analog RAM3059 as a comparator further supports mechanism-of-action studies by providing a negative control compound that lacks meaningful GGDPS inhibition while preserving the triazole bisphosphonate scaffold [1].

Hepatotoxicity Mechanism Studies Using Comparator-Controlled Toxicology Design

For studies investigating on-target versus off-target hepatic toxicity of isoprenoid triazole bisphosphonates, VSW1198 provides a well-characterized positive control with documented MTD of 0.5 mg/kg IV in CD-1 mice and histopathologically confirmed centrilobular hepatocyte necrosis at doses ≥1 mg/kg [1]. The comparator RAM3059—structurally similar but 380-fold less potent—elicits no liver toxicity at doses up to 1.6 mg/kg IV, establishing that the VSW1198-associated hepatotoxicity is mechanism-dependent rather than a nonspecific consequence of the triazole bisphosphonate scaffold [1]. This paired compound approach enables researchers to design toxicology studies that cleanly dissect on-target GGDPS inhibition effects from scaffold-related liabilities, with serum transaminase elevation serving as a quantifiable biomarker of hepatic injury [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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